5-(3-{N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamido}propyl)thiophene-2-carboxylic acid
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Description
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The exact molecular structure of “5-(3-{N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamido}propyl)thiophene-2-carboxylic acid” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific derivative. As mentioned earlier, the synthesis of thiophene derivatives often involves condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, they can be used in the fabrication of organic light-emitting diodes (OLEDs) .Mechanism of Action
The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the context in which they are used. Some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-{N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamido}propyl)thiophene-2-carboxylic acid' involves the reaction of 2-bromoethylamine hydrobromide with 3,5-dichlorophenol to form 2-(3,5-dichlorophenoxy)ethylamine. This intermediate is then reacted with methanesulfonyl chloride to form N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamide. The final compound is obtained by reacting N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamide with 5-(3-bromopropyl)thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "3,5-dichlorophenol", "methanesulfonyl chloride", "5-(3-bromopropyl)thiophene-2-carboxylic acid", "potassium carbonate" ], "Reaction": [ "2-bromoethylamine hydrobromide + 3,5-dichlorophenol -> 2-(3,5-dichlorophenoxy)ethylamine", "2-(3,5-dichlorophenoxy)ethylamine + methanesulfonyl chloride -> N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamide", "N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamide + 5-(3-bromopropyl)thiophene-2-carboxylic acid + potassium carbonate -> 5-(3-{N-[2-(3,5-dichlorophenoxy)ethyl]methanesulfonamido}propyl)thiophene-2-carboxylic acid" ] } | |
CAS No. |
210111-88-9 |
Molecular Formula |
C17H19Cl2NO5S2 |
Molecular Weight |
452.4 |
Purity |
95 |
Origin of Product |
United States |
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